3-Fluoro-5-methylbenzyl bromide

Lipophilicity Drug design Pharmacokinetics

3-Fluoro-5-methylbenzyl bromide (CAS 212268-39-8) is a fluorinated benzyl bromide derivative with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol. This compound features a reactive benzylic bromide group (-CH2Br) on an aromatic ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position.

Molecular Formula C8H8BrF
Molecular Weight 203.05 g/mol
CAS No. 212268-39-8
Cat. No. B1333605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-methylbenzyl bromide
CAS212268-39-8
Molecular FormulaC8H8BrF
Molecular Weight203.05 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)F)CBr
InChIInChI=1S/C8H8BrF/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3
InChIKeyPVDKNKUVHSULSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-methylbenzyl bromide (CAS 212268-39-8): Key Physicochemical and Supply Specifications


3-Fluoro-5-methylbenzyl bromide (CAS 212268-39-8) is a fluorinated benzyl bromide derivative with the molecular formula C8H8BrF and a molecular weight of 203.05 g/mol . This compound features a reactive benzylic bromide group (-CH2Br) on an aromatic ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position . It is commercially available as a pharmaceutical intermediate and organic synthesis building block, typically supplied at 97% purity with a predicted boiling point of 210.6±25.0 °C at 760 mmHg and an estimated LogP of 3.43 [1].

Reactive benzylic bromide electrophile for pharmaceutical intermediate synthesis
Fluorinated aromatic building block with meta-methyl substitution pattern
High-purity commercial supply supports milligram-to-gram scale research workflows

Why 3-Fluoro-5-methylbenzyl bromide Cannot Be Simply Replaced by Other Fluorobenzyl Bromides


Generic substitution of 3-fluoro-5-methylbenzyl bromide with unsubstituted fluorobenzyl bromides (e.g., 3-fluorobenzyl bromide, CAS 456-41-7; 4-fluorobenzyl bromide, CAS 459-46-1) or alternative halogenated benzyl electrophiles is not scientifically valid for procurement decisions. The presence of both the meta-fluorine and meta-methyl substituents on the aromatic ring simultaneously modulates electronic distribution and lipophilicity in ways that differ fundamentally from mono-substituted analogs . The methyl group contributes electron density via inductive effects and hyperconjugation, while the fluorine atom withdraws electron density through inductive and resonance effects, creating a unique electronic environment at the benzylic position that influences both reaction kinetics and the physicochemical properties of downstream products . These differences manifest in quantifiable variations in LogP, molecular weight, and steric parameters that directly impact synthetic route feasibility and final compound properties [1][2].

Electronic profile Combined meta-fluoro and meta-methyl groups create a distinct electronic environment that differs from mono-substituted analogs; reaction kinetics may not transfer directly.
Lipophilicity Higher LogP arising from dual substitution can shift downstream compound properties; a simple fluorobenzyl bromide may alter partitioning behavior in medicinal chemistry contexts.
Purification & handling Predicted boiling point and molecular weight differ substantially; distillation and solvent compatibility require review when substituting building blocks.
Supply landscape Limited commercial sources and smaller package sizes compared to widely available mono-fluorinated analogs; procurement planning may be necessary for scale-up.

Quantitative Differentiation Evidence: 3-Fluoro-5-methylbenzyl bromide Versus Comparator Compounds


Enhanced Lipophilicity (LogP) of 3-Fluoro-5-methylbenzyl bromide Relative to Mono-Substituted Fluorobenzyl Bromides

3-Fluoro-5-methylbenzyl bromide exhibits substantially higher calculated lipophilicity (ACD/LogP = 3.43) compared to its mono-substituted analog 3-fluorobenzyl bromide (LogP = 2.97) [1][2]. This difference of +0.46 LogP units translates to approximately 2.9-fold higher octanol-water partition coefficient [3]. The increased lipophilicity arises from the additional methyl group at the 5-position, which increases molecular weight from 189.03 g/mol to 203.05 g/mol and adds hydrophobic surface area [2].

LogP comparison
Data to verify
3.43 (Target) vs 2.97 (Comparator) — +0.46 LogP units
Supports lipophilicity-dependent design review
ACD/LogP calculated values; experimental confirmation advised
Lipophilicity Drug design Pharmacokinetics LogP

Higher Molecular Weight and Altered Boiling Point of 3-Fluoro-5-methylbenzyl bromide Versus 3-Fluorobenzyl Bromide

3-Fluoro-5-methylbenzyl bromide has a molecular weight of 203.05 g/mol and a predicted boiling point of 210.6±25.0 °C at 760 mmHg, compared to 3-fluorobenzyl bromide with a molecular weight of 189.03 g/mol and a reported boiling point of 88 °C at 20 mmHg [1]. The +14.02 g/mol molecular weight increase and significantly higher atmospheric boiling point reflect the additional methyl group and altered intermolecular interactions [1].

MW & boiling point
Data to verify
203.05 g/mol, BP 210.6°C (pred) vs 189.03 g/mol, BP 88°C/20 mmHg
Distillation and handling protocol may differ
Predicted BP; experimental boiling point determination recommended
Physical properties Purification Handling Distillation

Enhanced SN2 Reactivity at the Benzylic Position Due to Meta-Methyl Electron-Donating Effect in 3-Fluoro-5-methylbenzyl bromide

Systematic kinetic studies on substituted benzyl halides demonstrate that meta-methyl substitution increases SN2 reaction rates relative to unsubstituted benzyl electrophiles, while meta-fluorine substitution exerts a rate-decelerating effect [1]. The relative reactivity order for benzyl fluorides with sodium ethoxide was established as m-NO2 > p-X > m-X > p-CH3 > H > m-CH3 > o-X, indicating that the electron-donating meta-methyl group in 3-fluoro-5-methylbenzyl bromide partially counteracts the electron-withdrawing effect of the meta-fluorine [1]. In contrast, 3-fluorobenzyl bromide lacks this compensatory methyl effect, resulting in a net stronger electron-withdrawing character at the benzylic carbon [1].

SN2 reactivity
Class-level
Intermediate electrophilicity from m-F (withdrawing) and m-CH3 (donating) groups
Reaction conditions may need optimization
Class-level inference from benzyl fluoride series; compound-specific kinetics not reported
Reaction kinetics SN2 mechanism Nucleophilic substitution Electronic effects

Differential Purity Specifications and Commercial Availability of 3-Fluoro-5-methylbenzyl bromide

3-Fluoro-5-methylbenzyl bromide is commercially available at 97% purity (Thermo Fisher Scientific/Alfa Aesar) and 98% purity (Fluoropharm) . In contrast, the more common 4-fluorobenzyl bromide is typically supplied at ≥95% purity, and 3-fluorobenzyl bromide at ≥98% purity . The 3-fluoro-5-methyl substitution pattern is less common in commercial catalogs, with fewer suppliers and smaller package sizes (typically 1 g to 5 g) compared to the widely available mono-fluorinated benzyl bromides that are stocked in bulk quantities .

Purity & supply
Supplier data
97–98% purity; limited supplier network (1–5 g typical)
Procurement planning and lead time review
Based on 2024–2025 catalog data; bulk availability may require custom synthesis
Commercial sourcing Purity specifications Procurement Supply chain

Optimal Application Scenarios for 3-Fluoro-5-methylbenzyl bromide Based on Differentiated Properties


Medicinal Chemistry Campaigns Requiring Enhanced Lipophilicity for Blood-Brain Barrier Penetration or Membrane Permeability

3-Fluoro-5-methylbenzyl bromide is the preferred electrophile when synthetic targets demand increased LogP relative to mono-fluorinated benzyl analogs. With an ACD/LogP of 3.43 compared to 2.97 for 3-fluorobenzyl bromide, this compound installs a benzyl moiety that is approximately 2.9-fold more lipophilic [1]. This differentiation is critical for CNS-targeted drug discovery programs where higher LogP values correlate with improved blood-brain barrier penetration, as well as for projects optimizing oral bioavailability through enhanced passive membrane diffusion [2].

Synthesis of Intermediates Requiring Distinct Purification Protocols Due to Higher Boiling Point

The significantly higher predicted boiling point of 3-fluoro-5-methylbenzyl bromide (210.6±25.0 °C at 760 mmHg) compared to 3-fluorobenzyl bromide (88 °C at 20 mmHg) makes it suitable for synthetic sequences where higher thermal stability during distillation or elevated-temperature reactions is required [1]. This property allows for different solvent selection and work-up strategies in multi-step syntheses, particularly when lower-boiling impurities must be removed via distillation without co-evaporating the benzyl bromide intermediate [2].

Structure-Activity Relationship (SAR) Studies Investigating Meta-Methyl Substituent Effects on Target Binding

3-Fluoro-5-methylbenzyl bromide serves as a specific tool for SAR exploration where the combined electronic effects of meta-fluorine and meta-methyl substitution must be evaluated. The presence of both substituents creates an intermediate benzylic carbon electrophilicity distinct from either mono-substituted analog [1]. This compound enables medicinal chemists to probe how the balanced electron-withdrawing (fluorine) and electron-donating (methyl) effects influence downstream biological activity, receptor binding affinity, or metabolic stability of the final drug candidate [2].

Pharmaceutical Intermediate Synthesis Requiring 3-Fluoro-5-methylbenzyl Moiety with Defined Molecular Weight for MS Characterization

When analytical method development relies on distinct mass spectrometry (MS) signatures, the molecular weight of 203.05 g/mol for 3-fluoro-5-methylbenzyl bromide provides a +14.02 g/mol mass shift compared to 3-fluorobenzyl bromide (189.03 g/mol) [1]. This mass difference facilitates unambiguous LC-MS tracking of reaction progress and product identification in complex synthetic mixtures, particularly valuable in high-throughput medicinal chemistry workflows where multiple fluorobenzyl analogs are being evaluated in parallel [2].

Application
Selection Property
Validation Focus
CNS-targeted medicinal chemistry research
Substituent-driven lipophilicity profile
LogP and permeability assay correlation
Thermal process and distillation-involving syntheses
Boiling point and thermal stability profile
Distillation protocol and solvent compatibility
SAR exploration of meta-substitution patterns
Electronic substituent effect profile
Reaction kinetics and downstream bioactivity correlation
Analytical method development for reaction monitoring
Distinct molecular weight mass tag
LC-MS method specificity and product identification

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